Amosulalol hydrochloride
Overview
Description
Mechanism of Action
Mode of Action
Amosulalol hydrochloride acts as an antagonist to both α1- and β1-adrenoceptors . By blocking these receptors, it inhibits the action of catecholamines, particularly adrenaline and noradrenaline, which are responsible for increasing heart rate and blood pressure. This results in a decrease in blood pressure and heart rate .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice . After intravenous administration, the plasma concentration of the drug declined biphasically, with a terminal half-life of 1.1 hours . The maximum plasma concentrations were reached at 0.25 hours after oral administration, and then declined with apparent half-lives of 0.8—1.3 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% . The area under the plasma concentration curve increased more than proportionally to the dose, suggesting metabolic saturation .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . This is achieved through its α1-blocking activity, which reduces vasoconstriction, and its β1-blocking action, which reduces heart rate . This dual action makes it effective in the treatment of hypertension .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its metabolism and excretion can be affected by the physiological state of the liver and kidneys . Furthermore, its efficacy and stability can be influenced by factors such as pH, temperature, and the presence of other drugs .
Biochemical Analysis
Biochemical Properties
Amosulalol hydrochloride blocks both postsynaptic α1- and β1-adrenoceptors to almost the same extent . It interacts with these receptors, inhibiting their activity and thus reducing blood pressure .
Cellular Effects
This compound has been shown to suppress monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface, which had been enhanced by insulin-induced hypoglycaemia .
Molecular Mechanism
The mechanism of action of this compound involves its antagonistic effects on α1- and β-adrenoceptors . By blocking these receptors, it inhibits the effects of adrenaline and noradrenaline, leading to a decrease in blood pressure .
Temporal Effects in Laboratory Settings
After intravenous administration in mice, the plasma concentration of this compound declined biphasically, with a terminal half-life of 1.1 hours . The systemic bioavailability of a 10-mg/kg dose was 38.7% .
Metabolic Pathways
This compound is extensively metabolized in laboratory animals . The metabolites found in these animals were derived through the hydroxylation (M-1, M-3, M-4), demethylation (M-2), and oxidative cleavage of the C-N bond (M-5) . Some of them were subsequently conjugated to their glucuronides or sulfates .
Preparation Methods
The synthesis of YM-09538 involves several steps. The condensation of 2-methoxyphenol with ethylene oxide produces 2-(2-methoxyphenoxy)ethanol. This intermediate is then treated with thionyl chloride to yield 2-(2-methoxyphenoxy)ethyl chloride. The reaction of this compound with benzylamine forms N-[2-(2-methoxyphenoxy)ethyl]benzylamine. This intermediate is then condensed with 2-methyl-5-bromoacetylbenzenesulfonamide to afford N-[2-(2-methoxyphenoxy)ethyl]-N-[(4-methyl-3-aminosulfonylbenzoyl)methyl]benzylamine. The final steps involve reduction with sodium borohydride and debenzylation by hydrogenation with hydrogen over palladium on carbon .
Chemical Reactions Analysis
YM-09538 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: The compound undergoes substitution reactions, particularly during its synthesis when intermediates are formed by substituting different functional groups. Common reagents used in these reactions include thionyl chloride, sodium borohydride, and hydrogen over palladium on carbon.
Scientific Research Applications
YM-09538 has several scientific research applications:
Chemistry: It is used as a model compound to study adrenergic receptor inhibition.
Biology: Research involving YM-09538 helps in understanding the physiological effects of adrenergic receptor inhibition.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: YM-09538 is used in the development of new antihypertensive drugs and other pharmaceutical applications
Comparison with Similar Compounds
YM-09538 is compared with its stereoisomers and the corresponding desoxy derivative, YM-11133. The stereoisomers of YM-09538 exhibit different potencies at α1, α2, β1, and β2 adrenoceptors. YM-11133, the desoxy derivative, shows similar adrenoceptor blocking properties but with varying potencies. The unique aspect of YM-09538 is its dual inhibition of both α1 and β1-adrenergic receptors, which distinguishes it from other compounds that may only target one type of receptor .
Properties
IUPAC Name |
5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVCPDVOFCWKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00918277 | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70958-86-0, 93633-92-2 | |
Record name | Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70958-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | YM 09538 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amosulalol hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00918277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMOSULALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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